molecular formula C16H18N2O3S B11346461 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11346461
M. Wt: 318.4 g/mol
InChI Key: KKZQMTJZTKVDKY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group and a tetrahydrobenzothiazolyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The starting material, 4-methoxyphenol, is reacted with an appropriate halogenating agent to form 4-methoxyphenyl halide.

    Coupling with Benzothiazole Derivative: The 4-methoxyphenyl halide is then coupled with a benzothiazole derivative under basic conditions to form the desired intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form a dihydrobenzothiazole derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-dihydrobenzothiazol-2-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a potential candidate for drug development.

    Receptor Binding: The compound can bind to certain receptors, influencing biological pathways and cellular responses.

Medicine

    Drug Development: Due to its potential biological activities, it can be explored as a lead compound for the development of new therapeutic agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Agriculture: It may be used as a pesticide or herbicide due to its potential biological activities.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products, enhancing their efficacy and stability.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-dihydrobenzothiazol-2-yl)acetamide: Similar structure but with a dihydrobenzothiazole ring.

Uniqueness

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the methoxyphenoxy and tetrahydrobenzothiazolyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H18N2O3S/c1-20-11-6-8-12(9-7-11)21-10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)

InChI Key

KKZQMTJZTKVDKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3

solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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